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Abstract
Flavones are a significant class of flavonoids known for their diverse biological activities,

making their accurate quantification in complex matrices such as plant extracts, foods, and

biological fluids crucial for research and development.[1] This application note details a robust

and sensitive method for the simultaneous identification and quantification of multiple flavones

using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

The protocol provides a comprehensive workflow, from sample preparation to method

validation, designed for researchers, scientists, and drug development professionals.

Introduction
Flavonoids are polyphenolic secondary metabolites found widely in plants, and they are

classified into several subclasses, including flavones, flavonols, and flavanones.[1][2] High-

Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) is a

powerful and highly sensitive analytical tool for characterizing and quantifying these

compounds in complex samples.[3][4] The high separation efficiency of HPLC and the

structural information provided by MS make this technique ideal for analyzing a wide range of

analytes in intricate matrices like agro-industrial waste and biological samples.[3][5] This

document provides a detailed protocol for the extraction and analysis of flavones, along with

guidelines for method validation to ensure data accuracy and reliability.
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The overall experimental process for the analysis of flavones is outlined below. The workflow

begins with sample preparation to extract the target analytes, followed by chromatographic

separation and mass spectrometric detection, and concludes with data analysis and

quantification.
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Figure 1: HPLC-MS Experimental Workflow
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Caption: Overall workflow from sample preparation to final data reporting.
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Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting flavones from solid samples like dried

plant material.[6] Modern techniques such as ultrasound-assisted extraction can significantly

improve efficiency.[7]

Materials:

Dried, powdered sample material

70% Methanol or Ethanol[8]

Vortex mixer

Ultrasonic bath

Centrifuge

0.22 µm Syringe filters

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Reconstitution solvent (e.g., 50% methanol)

Procedure:

Weighing: Accurately weigh approximately 0.5 g of the finely powdered sample into a

centrifuge tube.

Extraction: Add 10 mL of 70% methanol to the tube. For quantitative analysis, a higher

solvent-to-sample ratio (e.g., 1:50 or 1:100) may be necessary to ensure complete

extraction.[7]

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes.

[8]

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid debris.
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Collection: Carefully collect the supernatant (the liquid extract). For exhaustive extraction,

the pellet can be re-extracted two more times, and the supernatants can be combined.

Concentration: Evaporate the solvent from the combined supernatant under a gentle stream

of nitrogen or using a rotary evaporator at a controlled temperature (<40°C).

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the

reconstitution solvent.[6]

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC

vial for analysis.

Protocol 2: HPLC-MS/MS Analysis
This protocol provides typical starting conditions for the chromatographic separation and mass

spectrometric detection of flavones. A reversed-phase C18 column is commonly used for

separation.[9][10] Detection is often accomplished in negative ion mode using multiple-reaction

monitoring (MRM) for enhanced selectivity and sensitivity.[9]

Instrumentation:

HPLC system with a binary pump and autosampler

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[11]

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:
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Parameter Value

Mobile Phase A
Water with 0.1% Formic Acid or 0.05%
Acetic Acid[9]

Mobile Phase B Acetonitrile or Methanol[9][11]

Flow Rate 0.8 - 1.0 mL/min[9][10]

Injection Volume 10 µL

Column Temp. 25 - 30 °C

| Gradient Elution| Start at 5-20% B, increase linearly to 95% B over 30 min, hold for 5 min,

then return to initial conditions.[11] |

MS/MS Conditions:

Parameter Value

Ionization Mode ESI Negative

Scan Type Multiple Reaction Monitoring (MRM)

Capillary Voltage 3.0 - 4.0 kV

Source Temp. 120 - 150 °C

Desolvation Temp. 350 - 450 °C

| Gas Flow | Instrument Dependent (Optimize for best signal) |

Protocol 3: Method Validation
To ensure the reliability of quantitative results, the analytical method must be validated

according to established guidelines. Key validation parameters include linearity, sensitivity

(LOD and LOQ), accuracy, precision, and stability.[9][10]
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Figure 2: Method Validation Parameters
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Caption: Key parameters for analytical method validation.

Validation Procedures:

Linearity: Prepare calibration standards at a minimum of five concentration levels. Plot the

peak area against concentration and determine the correlation coefficient (R²), which should

be >0.99.[10]

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of

the analyte that can be reliably detected and quantified, respectively. These are often

calculated based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
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Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of

the flavone standards (low, medium, and high levels). Calculate the percentage recovery.[9]

Acceptable recovery is typically within 80-120%.

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day

precision) by analyzing replicate samples. Express the results as the relative standard

deviation (RSD), which should ideally be <15%.

Stability: Evaluate the stability of the analytes in the prepared samples under storage

conditions (e.g., at 4°C for 48 hours) by analyzing them at different time points.[9]

Data and Results
The following tables summarize typical quantitative and validation data for the HPLC-MS/MS

analysis of representative flavones.

Table 1: Quantitative Parameters for Standard Flavones

Compoun
d

Retention
Time
(min)

Precursor
Ion [M-
H]⁻ (m/z)

Product
Ion (m/z)

Linearity
(R²)

LOD
(ng/mL)

LOQ
(ng/mL)

Apigenin 15.2 269.1 117.1 >0.995 < 3.0 < 10.0

Luteolin 13.8 285.1 133.0 >0.994 < 3.0 < 10.0

Genistein 14.7 269.0 133.1 >0.990 < 3.1 < 12.5

Kaempferol 16.5 285.0 117.0 >0.991 < 3.1 < 12.5

Quercetin 12.8 301.0 151.0 >0.990 < 3.1 < 12.5

(Note: m/z values are representative. The LODs and LOQs shown are based on typical

sensitivities reported in the literature[9]. Retention times are hypothetical and depend on

specific chromatographic conditions.)

Table 2: Summary of Method Validation Results
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Parameter Apigenin Luteolin Quercetin
Acceptance
Criteria

Accuracy

(Recovery, %)
98.5% 101.2% 99.8% 80 - 120%

Precision

(Repeatability,

RSD%)

2.5% 3.1% 1.8% < 15%

Stability (48h at

4°C, RSD%)
2.1% 2.8% 1.9% < 15%

(Note: Data is representative based on typical results found in validation studies[8][10].)

Conclusion
The HPLC-MS/MS method described provides a highly selective, sensitive, and reliable

approach for the quantitative analysis of flavones in complex mixtures. The detailed protocols

for sample preparation, instrumental analysis, and method validation offer a solid foundation for

researchers to implement this technique for quality control, pharmacokinetic studies, and

natural product characterization. Proper method validation is critical to ensure the generation of

accurate and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

http://www.scielo.org.pe/scielo.php?script=sci_arttext&pid=S2077-99172023000100153
http://www.scielo.org.pe/scielo.php?script=sci_arttext&pid=S2077-99172023000100153
https://www.researchgate.net/publication/329297558_UHPLC-MS_Analyses_of_Plant_Flavonoids
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274430/
https://www.researchgate.net/post/How_to_perform_quantitavtive_analysis_of_plant_samples_for_flavonoids
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546908/
https://www.mdpi.com/1420-3049/21/10/1307
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783751/
https://www.inhort.pl/files/journal_IO/contents/2014_1/johr-Volume_22_1_16_paper.pdf
https://scienggj.org/2023/SciEnggJ%202023-vol16-no02-p392-402-Dela%20Cruz%20et%20al.pdf
https://www.benchchem.com/product/b191248#hplc-ms-analysis-of-flavones-in-complex-mixtures
https://www.benchchem.com/product/b191248#hplc-ms-analysis-of-flavones-in-complex-mixtures
https://www.benchchem.com/product/b191248#hplc-ms-analysis-of-flavones-in-complex-mixtures
https://www.benchchem.com/product/b191248#hplc-ms-analysis-of-flavones-in-complex-mixtures
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191248?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

